Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)-
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Overview
Description
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- is a unique organic compound with the molecular formula C10H12 . It is characterized by its bicyclic structure, which includes a central octane ring fused with two methylene groups at the 5 and 6 positions. This compound is known for its rigidity and strain-free nature, making it an interesting subject of study in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- typically involves a series of organic reactions. One common method is the Diels-Alder reaction, followed by ring-closing metathesis (RCM) . The Diels-Alder reaction is used to form the bicyclic structure, while RCM is employed to introduce the methylene groups at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the methylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Studied for its antitumor activity and ability to inhibit topoisomerase II.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, its antitumor activity is attributed to its ability to inhibit topoisomerase II, leading to DNA interstrand cross-linking and increased cytotoxicity . The rigidity of its structure also allows for precise interactions with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.2)oct-2-ene: Lacks the methylene groups at the 5 and 6 positions.
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains additional functional groups that alter its reactivity and applications.
Uniqueness
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and strain-free nature make it an ideal candidate for various applications in chemistry, biology, and industry .
Properties
CAS No. |
36528-62-8 |
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Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5,6-dimethylidenebicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H12/c1-7-8(2)10-5-3-9(7)4-6-10/h3,5,9-10H,1-2,4,6H2 |
InChI Key |
FGUYOMZFYKDVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=C)C=C2 |
Origin of Product |
United States |
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